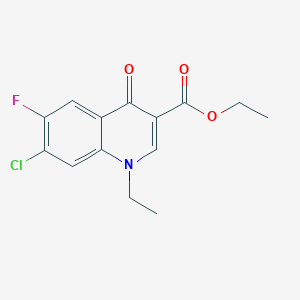







|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:9][C:10]([C:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][C:17](Cl)=[C:18]([F:23])[CH:19]=2)[N:14]([CH2:25][CH3:26])[CH:13]=1)=[O:11])[CH3:8]>C(N(CC)CC)C>[CH2:7]([O:9][C:10]([C:12]1[C:21](=[O:22])[C:20]2[C:15](=[CH:16][C:17]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[C:18]([F:23])[CH:19]=2)[N:14]([CH2:25][CH3:26])[CH:13]=1)=[O:11])[CH3:8]
|


|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
8.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 20 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure, 30 ml of chloroform
|
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to recover 2 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
|
|
Type
|
FILTRATION
|
|
Details
|
The above filtrated solution
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diluted hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
the neutralized solution was extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
The chloroform layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the chloroform was evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated by the same procedure in Example 1
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCNCC1)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.4 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |